molecular formula C12H22ClN B3049970 N-chloro-N-cyclohexylcyclohexanamine CAS No. 22824-16-4

N-chloro-N-cyclohexylcyclohexanamine

Cat. No.: B3049970
CAS No.: 22824-16-4
M. Wt: 215.76 g/mol
InChI Key: FDBSRZMPVJHVAC-UHFFFAOYSA-N
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Description

N-chloro-N-cyclohexylcyclohexanamine: is an organic compound with the molecular formula C₁₂H₂₂ClN. It is a derivative of cyclohexylamine, where one of the hydrogen atoms is replaced by a chlorine atom. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chlorination of N-cyclohexylcyclohexanamine: The primary method for synthesizing N-chloro-N-cyclohexylcyclohexanamine involves the chlorination of N-cyclohexylcyclohexanamine. This reaction typically occurs in the presence of a chlorinating agent such as sodium hypochlorite or chlorine gas under controlled conditions.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures. The reaction mixture is stirred continuously to ensure complete chlorination.

Industrial Production Methods:

    Batch Process: In industrial settings, the batch process is commonly used for the production of this compound. This involves mixing the reactants in a reactor and allowing the reaction to proceed to completion.

    Continuous Process: For large-scale production, a continuous process may be employed. This involves the continuous addition of reactants and removal of products, ensuring a steady supply of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-chloro-N-cyclohexylcyclohexanamine can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: The compound can be reduced to N-cyclohexylcyclohexanamine by using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas and palladium on carbon are commonly used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation Products: Various oxidized derivatives of N-cyclohexylcyclohexanamine.

    Reduction Products: N-cyclohexylcyclohexanamine.

    Substitution Products: Compounds where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: N-chloro-N-cyclohexylcyclohexanamine is used as an intermediate in the synthesis of various organic compounds.

    Reagent in Chemical Reactions: It serves as a reagent in various chemical reactions, including chlorination and substitution reactions.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to understand the effects of chlorinated amines on biological systems.

Medicine:

    Pharmaceutical Research: this compound is investigated for its potential use in pharmaceutical formulations and drug development.

Industry:

    Chemical Manufacturing: It is used in the manufacturing of various chemicals and materials.

    Polymer Industry: The compound is used in the production of certain polymers and resins.

Mechanism of Action

Molecular Targets and Pathways:

    Chlorination Mechanism: The chlorine atom in N-chloro-N-cyclohexylcyclohexanamine can participate in various chemical reactions, acting as an electrophile.

    Biological Pathways: In biological systems, the compound may interact with cellular components, leading to various biochemical effects.

Comparison with Similar Compounds

    N-cyclohexylcyclohexanamine: This compound is similar but lacks the chlorine atom.

    Dicyclohexylamine: Another similar compound where two cyclohexyl groups are attached to the nitrogen atom.

Uniqueness:

    Chlorine Atom: The presence of the chlorine atom in N-chloro-N-cyclohexylcyclohexanamine makes it unique and imparts distinct chemical properties.

    Reactivity: The compound’s reactivity in various chemical reactions distinguishes it from its non-chlorinated counterparts.

Properties

IUPAC Name

N-chloro-N-cyclohexylcyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClN/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBSRZMPVJHVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507289
Record name N,N-Dicyclohexylhypochlorous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22824-16-4
Record name N,N-Dicyclohexylhypochlorous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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